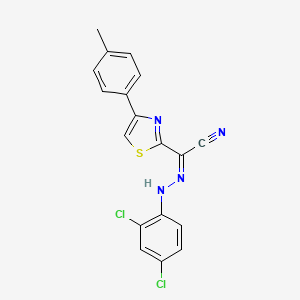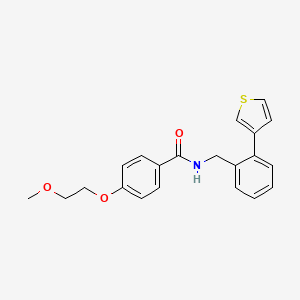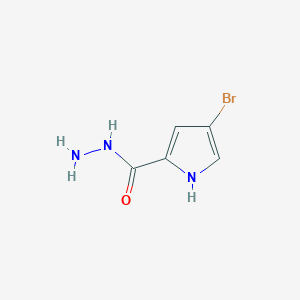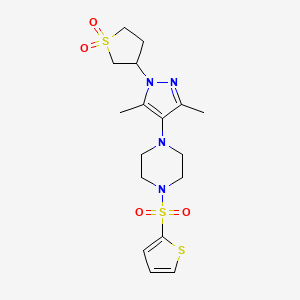![molecular formula C18H24N6 B2717743 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2097889-98-8](/img/structure/B2717743.png)
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H24N6 and its molecular weight is 324.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include the quinazoline and pyrimidine moieties, are crucial in medicinal chemistry due to their wide range of biological activities. Research has focused on synthesizing derivatives of these compounds to explore their potential applications further. For instance, the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves complex cyclization reactions starting from compounds with piperidine units, indicating the significance of piperidine in constructing intricate heterocyclic structures (Paronikyan et al., 2016).
Luminescent Materials Development
The development of luminescent materials using piperazine-substituted compounds has shown promising results. Novel model compounds synthesized with these structures exhibit interesting photophysical properties, which could be harnessed for applications in sensing, imaging, and optoelectronic devices. The study on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent provides insights into how these materials can be engineered for specific uses (Gan et al., 2003).
Anticancer Research
The search for novel anticancer agents has led to the exploration of quinazoline and pyrimidine derivatives. Piperazine units, due to their versatility, are often incorporated into these molecules to enhance their biological activity. Research into indoloquinoline–piperazine hybrids and their metal complexes has shown that structural modifications, including the incorporation of piperazine, can significantly affect solubility and antiproliferative activity, offering pathways to design more effective chemotherapy drugs (Filak et al., 2014).
Catalysis and Organic Synthesis
Catalytic processes involving cyclic amines, including piperidine and its derivatives, are key to synthesizing various bioactive compounds. Studies have shown that these amines can undergo enantioselective α-C–H coupling, leading to the formation of α-arylated amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals (Jain et al., 2016).
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and tested for their antimicrobial and antitubercular activities. These studies contribute to the development of new therapeutic agents against bacterial and fungal infections, as well as tuberculosis, highlighting the potential of pyrimidine-amine conjugates in addressing global health challenges (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-13-19-9-6-17(22-13)23-14-7-10-24(11-8-14)18-15-4-2-3-5-16(15)20-12-21-18/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLORROEZGEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)


![4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2717677.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2717678.png)



